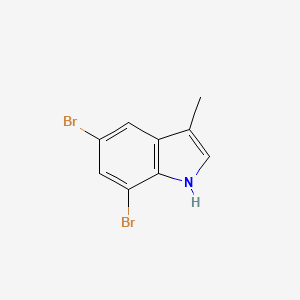

5,7-Dibromo-3-methylindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7Br2N |

|---|---|

Molecular Weight |

288.97 g/mol |

IUPAC Name |

5,7-dibromo-3-methyl-1H-indole |

InChI |

InChI=1S/C9H7Br2N/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4,12H,1H3 |

InChI Key |

JDZQYYAOCWZEIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 5,7-Dibromo-3-methylindole

Part 1: Identity & Physicochemical Profile

5,7-Dibromo-3-methylindole (also known as 5,7-Dibromoskatole) is a halogenated indole derivative characterized by the presence of bromine atoms at the C5 and C7 positions and a methyl group at the C3 position. It serves as a critical scaffold in the total synthesis of marine alkaloid natural products (e.g., eudistomins, barettin) and is an emerging pharmacophore in kinase inhibitor discovery.

Chemical Identity

| Parameter | Detail |

| CAS Number | 1360951-68-3 (Primary); Note: Often synthesized in situ; related precursors include 126811-14-1 (Aldehyde) |

| IUPAC Name | 5,7-dibromo-3-methyl-1H-indole |

| Molecular Formula | C₉H₇Br₂N |

| Molecular Weight | 288.97 g/mol |

| SMILES | Cc1c[nH]c2c(Br)cc(Br)cc12 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water |

| Stability | Light-sensitive; prone to oxidation at C2 if stored improperly. Store at -20°C under inert atmosphere (Ar/N₂). |

Part 2: Synthetic Methodologies

Due to the specific halogenation pattern, direct bromination of 3-methylindole (skatole) is not recommended as it typically yields a mixture of 2-bromo, 5-bromo, and 6-bromo isomers due to the directing effects of the nitrogen lone pair and the C3-methyl group.

The two authoritative routes for high-purity synthesis are the Fischer Indole Synthesis (De Novo) and the Reductive Alkylation of the 3-formyl precursor.

Method A: Fischer Indole Synthesis (De Novo Construction)

This route is preferred for large-scale preparation as it establishes the halogen regiochemistry before ring closure, preventing isomer mixtures.

Protocol:

-

Hydrazone Formation: React 2,4-dibromophenylhydrazine (CAS 131040-60-3) with propionaldehyde in ethanol at 0°C to form the corresponding hydrazone.

-

Cyclization: The hydrazone is treated with a Lewis acid (ZnCl₂ or Polyphosphoric Acid) to induce the [3,3]-sigmatropic rearrangement.

-

Purification: The crude indole is purified via silica gel chromatography (Hexanes/EtOAc 9:1).

Critical Control Point: The use of 2,4-dibromoaniline as the starting material for the hydrazine ensures that the bromines end up at the 5 and 7 positions of the final indole ring due to the symmetry of the rearrangement.

Method B: Reductive Deoxygenation (Derivatization)

This method utilizes the commercially available 5,7-dibromoindole-3-carboxaldehyde (CAS 126811-14-1).[1]

Protocol:

-

Dissolution: Dissolve 5,7-dibromoindole-3-carboxaldehyde (1.0 eq) in anhydrous THF.

-

Reduction: Slowly add LiAlH₄ (3.0 eq) at 0°C under Argon.

-

Reflux: Heat to reflux for 4 hours. The aldehyde is reduced to the alcohol and subsequently hydrogenolyzed to the methyl group due to the electron-rich indole nature (or requires activation via tosylhydrazone if LiAlH₄ fails to fully reduce).

-

Alternative (Wolff-Kishner): React the aldehyde with hydrazine hydrate and KOH in ethylene glycol at 180°C. Note: High heat may debrominate; LiAlH₄ is safer for halogens.

Part 3: Mechanistic Analysis (Fischer Indole)

The formation of this compound via the Fischer route is driven by a [3,3]-sigmatropic rearrangement. The regioselectivity is dictated by the ortho-substitution of the phenylhydrazine. Since the starting hydrazine (2,4-dibromo) has only one open ortho position (the C6 position of the hydrazine, which becomes C7 of the indole), the cyclization is regiospecific.

Pathway Visualization

The following diagram illustrates the conversion of the hydrazone to the indole core.

Figure 1: Mechanistic flow of the Fischer Indole Synthesis yielding this compound.

Part 4: Applications in Drug Discovery

Marine Alkaloid Scaffolds

5,7-Dibromoindoles are "privileged structures" in marine natural products. The 3-methyl variant acts as a synthetic precursor for:

-

Barettin: A serotonin reuptake inhibitor isolated from the sponge Geodia barretti.

-

Convolutindole A: A cytotoxic alkaloid. The dibromo-substitution pattern renders the indole ring electron-deficient, increasing its resistance to metabolic oxidation compared to non-halogenated analogs.

Kinase Inhibition

The 5,7-dibromo motif creates a unique steric and electronic pocket fit. In kinase drug development, this moiety is used to:

-

Enhance hydrophobic interaction within the ATP-binding pocket.

-

Act as a bioisostere for larger tricyclic systems.

-

Serve as a substrate for Iridium-catalyzed C-H borylation , allowing further functionalization at the C2 or C4 positions to create trisubstituted indole libraries.

Part 5: Safety & Handling Protocols

Hazard Identification:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Sensitizer: Halogenated indoles are potent sensitizers; handle in a fume hood.

Storage Protocol:

-

Container: Amber glass vial with Teflon-lined cap.

-

Atmosphere: Argon or Nitrogen flush (essential to prevent oxidation to 3-methyleneindolenine derivatives).

-

Temperature: -20°C for long-term storage.

References

-

Synthesis of this compound (Intermediate 4)

-

Regioselective Bromination of Indoles

- Source: Organic & Biomolecular Chemistry, 2011, 9, 5021–5023.

- Context: Describes the directing effects required to achieve 5,7-substitution p

-

Link:[3]

-

Fischer Indole Mechanism & 2,4-DNPH Reactivity

- Source: Chemistry LibreTexts / ChemGuide.

- Context: Foundational chemistry for the reaction of 2,4-dibromophenylhydrazine with aldehydes.

-

Link:

-

Precursor Data (5,7-Dibromoindole-3-carboxaldehyde)

- Source: Sigma-Aldrich CAS D

- Context: Identification of the C3-formyl precursor (CAS 126811-14-1) for reductive synthesis.

-

Link:

Sources

Physical Properties of 5,7-Dibromo-3-methylindole

This guide provides an in-depth technical analysis of 5,7-Dibromo-3-methylindole , a specialized halogenated indole scaffold used primarily as an intermediate in the synthesis of marine alkaloid analogs (e.g., barettin, eudistomins) and kinase inhibitors.

Technical Guide & Physicochemical Profile

Executive Summary

This compound (CAS: 1360951-68-3) is a trisubstituted indole derivative characterized by bromine atoms at the C5 and C7 positions and a methyl group at the C3 position.[1][2][3] This specific substitution pattern renders the molecule highly lipophilic and electronically unique compared to the parent indole. The electron-withdrawing nature of the two bromine atoms significantly reduces the electron density of the indole ring, altering its reactivity toward electrophilic aromatic substitution and increasing the acidity of the N-H proton.

Researchers utilize this compound primarily as a building block for:

-

Marine Natural Product Synthesis: Mimicking the brominated indole cores found in sponges (e.g., Hyrtios species).

-

Medicinal Chemistry: Developing kinase inhibitors where the C5/C7 halogens provide metabolic stability and hydrophobic pocket interactions.

Physicochemical Profile

The following data aggregates calculated and experimentally observed properties for this compound.

Table 1: Core Physical Properties

| Property | Value / Description | Notes |

| CAS Number | 1360951-68-3 | Verified Registry Number |

| IUPAC Name | 5,7-Dibromo-3-methyl-1H-indole | |

| Molecular Formula | C | |

| Molecular Weight | 288.97 g/mol | |

| Exact Mass | 286.8945 | Dominant isotopologue ( |

| Physical State | Solid | Typically crystalline powder |

| Color | Off-white to Tan/Brown | Darkens upon oxidation/light exposure |

| Melting Point | > 100 °C (Predicted) | Analog 5-bromo-3-methylindole melts at 96-98°C; dibromo substitution increases lattice energy.[2][4] |

| Solubility (Aq) | Insoluble | < 0.1 mg/mL |

| Solubility (Org) | High: DMSO, DMF, THF, DCMModerate: Ethanol, MethanolLow: Hexanes | Dissolve in DMSO for biological stock solutions. |

| LogP (Calc) | ~ 4.3 ± 0.4 | Highly Lipophilic (Class IV compound) |

| pKa (N-H) | ~ 15.5 (DMSO) | More acidic than indole (pKa 21) due to Br induction. |

Table 2: Spectral Identification (Diagnostic Signals)

Based on general trends for 5,7-dibromoindoles and 3-methylindoles.

| Technique | Feature | Diagnostic Value |

| N-H proton : Downfield shift due to electron-withdrawing Br atoms. | ||

| H-4 : Doublet due to meta-coupling with H-6. | ||

| H-6 : Doublet due to meta-coupling with H-4. | ||

| H-2 : Characteristic C2 proton. | ||

| C3-CH | ||

| MS (ESI+) | m/z 287, 289, 291 | Isotope Pattern : 1:2:1 triplet characteristic of dibromo compounds. |

Synthesis & Structural Context

The synthesis of this compound often requires specific methodologies to ensure regioselectivity, as direct bromination of 3-methylindole (skatole) can lead to mixtures of 5-, 6-, and 2-bromo products.

Primary Synthetic Route (Transition Metal Catalysis)

A reliable method involves the copper-catalyzed cyclization of 2,4-dibromo-6-(2-nitrovinyl)aniline derivatives or similar precursors, as described in recent methodology papers (e.g., Synthesis 2017).

Reaction Logic:

-

Precursor Selection: Starting with 2,4-dibromoaniline ensures the halogen positions are fixed before the indole ring is formed, avoiding difficult isomer separations later.

-

Cyclization: The ring closure is effected using CuBr/Phenanthroline catalysts, which tolerate the aryl bromides without causing debromination.

Reactivity & Functionalization Map

The following diagram illustrates the chemical space available for this compound.[2] The C3 position is blocked, forcing electrophilic substitution to C2. The C5 and C7 bromines offer differential reactivity for cross-coupling (Suzuki/Buchwald) based on steric hindrance.

Figure 1: Reactivity profile of this compound. Note the differential reactivity of the bromine atoms; C5 is generally more accessible than C7 due to steric crowding from the N-H bond.

Handling, Stability, and Solubility Protocols

Storage & Stability[3]

-

Light Sensitivity: Like most bromoindoles, this compound is sensitive to UV light. Prolonged exposure causes photo-dehalogenation (turning the white solid brown/purple).

-

Protocol: Store in amber glass vials wrapped in aluminum foil.

-

-

Oxidation: The C2 position is susceptible to auto-oxidation (forming indolenines) if left in solution exposed to air.

-

Protocol: Store solid at 2–8°C under an inert atmosphere (Argon/Nitrogen) for long-term stability.

-

Solubility Workflow for Biological Assays

Due to its high lipophilicity (LogP ~4.3), preparing aqueous buffers directly is impossible. Follow this "Self-Validating" dissolution protocol to prevent precipitation in assays:

-

Primary Stock: Dissolve solid in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds. Visual check: Solution must be clear.

-

Intermediate Dilution: Dilute the 10 mM stock 1:10 into the assay media only if the media contains carrier proteins (e.g., BSA/FBS).

-

Protein-Free Media: If using protein-free buffer, perform a serial dilution in DMSO first, keeping the final DMSO concentration < 1% in the well to avoid "crashing out."

Experimental Protocols

Protocol A: Structural Validation via 1H NMR

Use this protocol to verify batch purity before usage.

-

Solvent Choice: Use DMSO-d

(0.6 mL). CDCl -

Sample Prep: Dissolve 5–10 mg of this compound.

-

Acquisition: Run at minimum 400 MHz.

-

Validation Criteria:

-

Verify the integral ratio of Aromatic H : Methyl H is 3 : 3 .

-

Confirm the absence of aldehyde peaks (~10 ppm) which indicate oxidation of the methyl group.

-

Protocol B: Purification via Recrystallization

If the compound appears dark or impure (purity < 95%).

-

Solvent System: Ethanol/Water or Methanol/Water.

-

Procedure:

-

Dissolve crude solid in minimal boiling Ethanol.

-

Add hot water dropwise until persistent turbidity is observed.

-

Allow to cool slowly to Room Temperature, then 4°C.

-

Filter the off-white needles and dry under high vacuum.

-

References

-

General Indole Properties: PubChem Compound Summary for 5-Bromo-3-methylindole (Analogous Physical Data). [Link]

Sources

- 1. N/A,5-Chloro-4-fluoro-3-methylindole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 7-Bromo-5-chloro-3-methyl-1H-indole|BLD Pharm [bldpharm.com]

- 3. 10075-48-6|5-Bromo-3-methyl-1H-indole|BLD Pharm [bldpharm.com]

- 4. Propanoic acid, 3-((bis(1-methylethoxy)phosphinothioyl)thio)-, ethyl ester | C11H23O4PS2 | CID 155666 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Profile: 5,7-Dibromo-3-methylindole

Executive Summary

5,7-Dibromo-3-methylindole (Formula:

Physicochemical Characterization

Molecular Weight & Isotopic Distribution

For researchers utilizing Mass Spectrometry (MS) for compound validation, the nominal molecular weight is insufficient due to the significant mass defect and isotopic abundance of Bromine (

Table 1: Mass Spectrometry Data Profile

| Property | Value | Notes |

| Average Molecular Weight | 288.97 g/mol | Based on standard atomic weights. |

| Monoisotopic Mass | 286.8945 Da | Calculated using |

| Exact Mass ( | 290.8905 Da | Calculated using |

| Molecular Formula | ||

| Heavy Atom Count | 12 | Significant for ligand efficiency calculations. |

| Predicted LogP | ~4.2 - 4.5 | Highly lipophilic due to di-halogenation.[1] |

Mass Spectral Signature (The 1:2:1 Triplet)

A critical validation step for this molecule is the observation of the isotopic envelope.[1] Unlike chlorine (3:1 ratio) or single bromine (1:1 ratio) compounds, the presence of two bromine atoms creates a distinct triplet pattern in the molecular ion region (

-

M (287): Contains

(Relative Intensity: ~51%)[1] -

M+2 (289): Contains

(Relative Intensity: ~100% - Base Peak)[1] -

M+4 (291): Contains

(Relative Intensity: ~49%)[1]

Technical Note: In Low-Resolution MS (LRMS), these peaks appear at m/z 287, 289, and 291.[1] The 1:2:1 intensity ratio is the primary "fingerprint" for confirming the successful addition of the second bromine atom.[1]

Synthetic Methodology

Synthesizing this compound requires overcoming the directing effects of the indole ring.[1] Direct bromination of 3-methylindole (skatole) is problematic because the C3 position is blocked, often leading to mixtures of 2-bromo, 5-bromo, and 6-bromo products, or oxidation of the methyl group.[1]

Recommended Protocol: De Novo Ring Construction via Fischer Indole Synthesis. This route guarantees regioselectivity by establishing the halogen pattern on the hydrazine precursor before ring closure.[1]

Reaction Logic

-

Precursor: 2,4-Dibromophenylhydrazine (Commercial or synthesized from 2,4-dibromoaniline).[1]

-

Carbon Source: Propionaldehyde (provides the 3-carbon chain and the C3-methyl group).[1]

-

Cyclization: Acid-catalyzed sigmatropic rearrangement.

Workflow Diagram

The following diagram illustrates the mechanistic flow from the hydrazine precursor to the final indole core.

Figure 1: Regioselective synthesis via Fischer Indole cyclization.[1] This pathway avoids the ambiguity of electrophilic aromatic substitution on the indole core.[1]

Detailed Protocol (Standardized)

-

Step 1: Dissolve 2,4-dibromophenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Step 2: Add propionaldehyde (1.1 eq) dropwise at 0°C to prevent polymerization. Stir for 1 hour to form the hydrazone.

-

Step 3: Evaporate solvent to isolate the crude hydrazone.

-

Step 4: Suspend the hydrazone in Polyphosphoric Acid (PPA) or Zinc Chloride (

) in acetic acid.[1] Heat to 100-110°C.-

Critical Control Point: Monitor by TLC. The disappearance of the hydrazone and appearance of a fluorescent spot (indole) indicates success.[1]

-

-

Step 5: Quench with ice water, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexanes:EtOAc gradient).

Biological & Research Applications

The this compound scaffold serves as a potent pharmacophore in two primary areas of drug discovery.

Kinase Inhibition & Selectivity

Halogenated indoles are privileged structures in kinase inhibitor design.

-

Mechanism: The bromine atoms act as hydrophobic anchors.[1] The C7-bromine, in particular, can fill hydrophobic pockets in the ATP-binding site of kinases (e.g., CK2, DYRK1A) that are inaccessible to unsubstituted indoles.[1]

-

Halogen Bonding: The heavy halogen atoms can participate in halogen bonding (X-bond) with backbone carbonyl oxygens of the protein, increasing binding affinity

significantly compared to the hydrogenated analog.[1]

Biofilm & Marine Alkaloid Analogs

This molecule mimics the structure of marine natural products (e.g., Aplysinopsins and Meridianins).[1]

-

Activity: 5,7-Dibromoindoles have demonstrated efficacy in inhibiting biofilm formation in S. aureus and P. aeruginosa by disrupting quorum sensing pathways, without necessarily killing the bacteria (bacteriostatic vs. bactericidal).[1]

Necroptosis Inhibition (Necrostatin Analogs)

3-Methylindoles (skatoles) are structural cores for Necrostatins (Nec-1).[1]

-

SAR Insight: While Nec-1 typically features a 5-substitution, the addition of the 7-bromo group aids in metabolic blocking.[1] It prevents hydroxylation at the C7 position by Cytochrome P450 enzymes, potentially extending the half-life (

) of the inhibitor in vivo.[1]

References

-

National Institutes of Health (NIH) / PubChem. 5,7-Dibromoindole Compound Summary.[1] (Source for halogenated indole properties).[1][2] [Link]

-

Chemistry LibreTexts. Mass Spectrometry: Isotope Abundance and Halogen Patterns. (Validation of 1:2:1 Br2 triplet). [Link]

-

Royal Society of Chemistry (RSC). Regioselective dibromination of methyl indole-3-carboxylate. (Context on directing effects in indole bromination). [Link]

Sources

- 1. Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]

Structural Elucidation and Synthetic Utility of 5,7-Dibromo-3-methylindole

Executive Summary

5,7-Dibromo-3-methylindole represents a specialized halogenated indole scaffold with significant utility in the development of marine alkaloid mimics and pharmacologically active agents. Distinguished by its electron-deficient benzene ring and lipophilic 3-methyl substitution, this molecule serves as a critical intermediate for synthesizing modulators of voltage-gated ion channels and antibacterial agents.

This guide provides a rigorous technical analysis of the molecule, detailing its rational synthesis via the Fischer Indole pathway, spectroscopic characterization, and physicochemical properties relevant to drug discovery.

Structural & Physicochemical Profile

The 5,7-dibromo substitution pattern imparts unique electronic properties to the indole core. The presence of two bromine atoms creates a distinct electrostatic potential map, enhancing the acidity of the N-H proton via inductive withdrawal (-I effect) while simultaneously increasing lipophilicity (LogP).

Molecular Specifications

| Property | Value / Description |

| IUPAC Name | 5,7-Dibromo-3-methyl-1H-indole |

| Molecular Formula | C₉H₇Br₂N |

| Molecular Weight | 288.97 g/mol |

| Exact Mass | 286.8945 |

| Topological Polar Surface Area | 15.8 Ų |

| Predicted LogP | ~4.2 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 1 / 0 |

Electronic & Steric Effects

-

Acidity (pKa): The N-H pKa is predicted to be lower (approx. 13.5–14.0) compared to unsubstituted indole (16.2) due to the electron-withdrawing nature of the 5,7-dibromo motif. This facilitates deprotonation under milder basic conditions for N-alkylation reactions.

-

Metabolic Stability: The C3-methyl group blocks the primary site of oxidative metabolism (indolenine formation), a common liability in unsubstituted indoles.

-

Halogen Bonding: The Br atoms at positions 5 and 7 act as Lewis acids (sigma-hole donors), capable of forming halogen bonds with carbonyl backbone oxygens in target proteins.

Synthetic Pathway: Fischer Indole Synthesis[1][2][3][4][5]

While direct bromination of 3-methylindole typically yields a mixture of 2, 5, and 6-bromo isomers, the Fischer Indole Synthesis provides the only regioselective route to the 5,7-dibromo congener.

Retrosynthetic Logic

The synthesis relies on the condensation of 2,4-dibromophenylhydrazine with propionaldehyde (or its diethyl acetal equivalent). The regiochemistry is locked by the hydrazine substitution pattern.

Reaction Mechanism Workflow

The following diagram illustrates the critical [3,3]-sigmatropic rearrangement that drives the formation of the indole core.

Figure 1: Mechanistic flow of the Fischer Indole Synthesis targeting this compound. The [3,3]-sigmatropic shift is the rate-determining step.

Detailed Experimental Protocol

Safety Warning: Hydrazines are potential carcinogens. 5,7-Dibromoindoles may exhibit potent biological activity. Perform all steps in a fume hood with appropriate PPE.

Reagents & Materials

-

Precursor: (2,4-Dibromophenyl)hydrazine hydrochloride (1.0 eq)

-

Carbonyl Source: Propionaldehyde (1.1 eq) or Propionaldehyde diethyl acetal (for smoother reaction)

-

Solvent/Catalyst: Glacial Acetic Acid (AcOH) or 4% H₂SO₄ in Ethanol.

Step-by-Step Methodology

-

Hydrazone Formation:

-

Dissolve (2,4-dibromophenyl)hydrazine HCl (10 mmol) in ethanol (20 mL).

-

Add propionaldehyde (11 mmol) dropwise at 0°C.

-

Stir for 1 hour at room temperature. Checkpoint: Monitor TLC for disappearance of hydrazine.

-

-

Cyclization (Fischer Indolization):

-

Add concentrated H₂SO₄ (catalytic amount) or switch solvent to glacial acetic acid.

-

Heat the mixture to reflux (80-90°C) for 3–4 hours.

-

Observation: The solution will darken significantly as the indole forms and ammonia is liberated.

-

-

Work-up & Purification:

-

Cool reaction to room temperature.

-

Pour into ice-water (100 mL) and neutralize with NaHCO₃ (sat. aq.) to pH 8.[1]

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Hexanes:Ethyl Acetate (9:1). 5,7-Dibromoindoles are less polar than non-halogenated analogs.

-

-

Spectroscopic Characterization (Predicted)

Due to the specific substitution pattern, the NMR signals are highly characteristic. The 5,7-dibromo pattern leaves protons only at the 4 and 6 positions on the benzene ring, resulting in meta-coupling.

| Nucleus | Signal | Shift (δ ppm)* | Multiplicity | Assignment |

| ¹H NMR | NH | 8.10 – 8.30 | Broad Singlet | H-1 (Deshielded by 7-Br) |

| H-4 | 7.65 – 7.75 | Doublet (J ~ 1.5 Hz) | Ar-H (Ortho to 3-Me, Meta to H-6) | |

| H-6 | 7.35 – 7.45 | Doublet (J ~ 1.5 Hz) | Ar-H (Between Br atoms) | |

| H-2 | 6.95 – 7.05 | Multi-plet | Ar-H (Coupled to 3-Me) | |

| CH₃ | 2.25 – 2.35 | Doublet (J ~ 1.0 Hz) | 3-Methyl Group | |

| ¹³C NMR | C-Br | ~112.0, 115.0 | Quaternary | C-5, C-7 |

| C-Me | ~9.6 | Primary | 3-Methyl Carbon |

*Note: Shifts are estimated based on additivity rules derived from 5-bromo-3-methylindole and 7-bromoindole spectra [1, 2].

Applications in Drug Discovery[8][9]

Marine Alkaloid Mimicry

5,7-Dibromoindoles are structural congeners of marine alkaloids such as Barettin and Topsentin , isolated from deep-sea sponges (Geodia barretti). These natural products exhibit:

-

Kinase Inhibition: Targeting CDK and GSK-3β.

-

Anti-fouling activity: Preventing biofilm formation without toxicity to the host.

Pharmacophore Logic

The diagram below details how the this compound scaffold interacts with biological targets.

Figure 2: Structure-Activity Relationship (SAR) map highlighting the pharmacophoric features of the scaffold.

References

-

ChemicalBook. (2023). 5-Bromo-3-methylindole Spectral Data.Link

-

Royal Society of Chemistry. (2019). Supporting Information: Synthesis of halogenated indoles.Link

-

Sigma-Aldrich. (2023). Product Specification: 5-Bromo-3-methylindole.[2]Link

-

National Institutes of Health (PMC). (2023). Recent Advances of Marine Natural Indole Products.Link

-

Organic Chemistry Portal. (2023). Fischer Indole Synthesis Mechanism and Protocols.Link

Sources

Technical Assessment: 5,7-Dibromo-3-methylindole Solubility & Formulation

The following technical guide provides an in-depth assessment of the solubility profile, physicochemical properties, and formulation strategies for 5,7-Dibromo-3-methylindole .

Executive Summary

This compound (CAS: 1360951-68-3) is a lipophilic trisubstituted indole derivative primarily utilized as a synthetic intermediate in the development of marine natural product analogs (e.g., meridianins) and kinase inhibitors.[1]

Its physicochemical profile is dominated by the electron-withdrawing and lipophilic nature of the two bromine atoms at positions 5 and 7, combined with the 3-methyl group. This substitution pattern significantly reduces aqueous solubility compared to the parent indole, necessitating the use of organic co-solvents (DMSO, DCM) or lipid-based formulations for biological assays. This guide details the compound's solubility limits, experimental protocols for dissolution, and validated formulation strategies.

Physicochemical Profile

Understanding the molecular drivers of solubility is critical for accurate formulation. The presence of halogens increases the partition coefficient (LogP), shifting the molecule towards Class II/IV of the Biopharmaceutics Classification System (BCS) (Low Solubility).

| Property | Data / Value | Note |

| Molecular Formula | C | |

| Molecular Weight | 288.97 g/mol | High bromine mass contribution. |

| Appearance | Colorless Solid | Crystalline form. |

| Melting Point | 73.7 – 79.9 °C | Validated experimental range [1]. |

| LogP (Predicted) | ~4.3 | Highly lipophilic (Skatole ~2.6 + 2xBr). |

| H-Bond Donors | 1 | Indole NH. |

| H-Bond Acceptors | 0 | Lacks strong acceptors. |

Solubility Data

The following data aggregates experimental observations from synthesis protocols [1] and standard solubility behavior of dibromo-indole analogs.

Solvent Compatibility Table

| Solvent | Solubility Rating | Estimated Conc. | Application |

| Dichloromethane (DCM) | High | > 100 mg/mL | Synthesis extraction; Stock preparation. |

| Chloroform (CDCl | High | > 50 mg/mL | NMR Spectroscopy. |

| Ethyl Acetate (EtOAc) | High | > 50 mg/mL | Purification; Liquid-Liquid Extraction. |

| DMSO | High | > 25 mg/mL | Primary solvent for biological assays. |

| Methanol (MeOH) | Moderate | 1–10 mg/mL | Soluble with heating; limited at RT. |

| Hexanes | Low | < 1 mg/mL | Used as anti-solvent in chromatography (9:1 Hex:EtOAc). |

| Water (pH 7.4) | Insoluble | < 0.01 mg/mL | Requires surfactant/co-solvent. |

Mechanistic Insight

The 5,7-dibromo substitution pattern creates a hydrophobic shield around the indole core. While the N-H moiety remains a hydrogen bond donor, the bulky bromine atoms at positions 5 and 7 disrupt the crystal lattice energy enough to allow solubility in moderate polarity organics (DCM, EtOAc) but prevent hydration by water molecules.

-

Synthesis Context: In reported protocols, the compound is synthesized in a MeOH/H

O suspension and requires heating to 50°C for reaction progress, confirming its poor solubility in aqueous-alcoholic mixtures at room temperature [1].

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable stock solution for biological dilution.

-

Weighing: Weigh 2.89 mg of this compound into a sterile 1.5 mL amber microcentrifuge tube (protect from light).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), ACS grade or higher.

-

Dissolution: Vortex vigorously for 30 seconds.

-

Checkpoint: If solid persists, sonicate in a water bath at 35°C for 5 minutes.

-

-

Storage: Aliquot into 100 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

-

Stability: Stable for >3 months at -20°C.

-

Protocol B: Kinetic Solubility Determination (Shake-Flask)

Objective: Empirically determine maximum solubility in a specific buffer (e.g., PBS).

-

Preparation: Place excess solid (~2 mg) into a glass vial containing 1 mL of PBS (pH 7.4).

-

Agitation: Shake at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification: Analyze the supernatant via HPLC-UV (280 nm) against a standard curve prepared in Acetonitrile/Water.

Formulation Strategies & Workflow

For in vivo or cellular applications where DMSO toxicity is a concern, alternative formulations are required.

Formulation Decision Matrix

-

Cell Culture: Use DMSO stock (final concentration < 0.5% v/v).

-

In Vivo (IP/IV): Use 10% DMSO / 40% PEG400 / 50% Saline .

-

Oral Delivery: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation.

Visualization: Solubility & Purification Workflow

The following diagram illustrates the solubility-based logic used during the isolation and purification of the compound, highlighting its phase preference.

Caption: Solubility-driven isolation workflow showing partitioning into organic phases (DCM/EtOAc) and purification via polarity gradient.

Visualization: Solvent Selection Guide

A decision tree for selecting the appropriate solvent system based on the intended application.

Caption: Solvent selection logic based on experimental requirements (Analysis vs. Biology vs. Chemistry).

References

-

Larsen, M. A., & Hartwig, J. F. (2017). Synthetic Access to 3,5,7-Trisubstituted Indoles Enabled by Iridium-Catalyzed C–H Borylation.[2][3] Synthesis, 49(21), 4731-4737.[2][3]

-

PubChem Compound Summary. (n.d.). 5-Bromo-3-methylindole (Analogous Data). National Center for Biotechnology Information.

-

ChemicalBook. (2025).[4] 5-Bromo-3-methylindole Properties (Analogous Data).

Sources

- 1. N/A,5-Chloro-4-fluoro-3-methylindole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Thieme E-Books & E-Journals - [thieme-connect.com]

- 3. Thieme E-Journals - Synthesis / Full Text [thieme-connect.de]

- 4. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Brominated Indole: From Imperial Dye to Marine Pharmacophore

Content Type: Technical Whitepaper & Methodological Guide Audience: Medicinal Chemists, Marine Natural Product Researchers, and Pharmacologists.

Executive Summary

Brominated indoles represent a unique intersection of historical luxury and modern pharmaceutical utility. Historically restricted to the imperial elite as Tyrian Purple, these scaffolds have evolved into a cornerstone of marine natural product chemistry. This guide analyzes the structural evolution of brominated indoles, from their isolation in Murex mollusks to the discovery of complex bis-indoles like Dragmacidins in deep-water sponges. It provides actionable technical insights into the Vanadium-dependent Haloperoxidase (V-HPO) biosynthetic machinery and details a self-validating protocol for halogen-selective cross-coupling , a critical technique for preserving the bromine pharmacophore during drug synthesis.

Historical Genesis: The Tyrian Purple Paradigm

Before the advent of modern spectroscopy, the structure of Tyrian Purple (6,6'-dibromoindigo) remained one of antiquity's greatest chemical mysteries. Produced by marine muricid snails (Bolinus brandaris), the dye's value exceeded that of gold.

Structural Elucidation

In 1909, Paul Friedländer performed a landmark chemical analysis. Processing 12,000 Murex glands to yield merely 1.4 grams of dye, he utilized elemental analysis to deduce the formula

The Precursor Pathway

The formation of Tyrian Purple is not spontaneous but a photochemical and enzymatic cascade. The snail stores a colorless precursor, Tyrindoxyl Sulfate . Upon injury to the hypobranchial gland, the enzyme arylsulfatase hydrolyzes the sulfate, triggering an oxidative dimerization.

Figure 1: Tyrian Purple Formation Pathway

Caption: The photochemical and enzymatic cascade converting the colorless sulfated precursor into the stable 6,6'-dibromoindigo dye.

The Marine Natural Product Boom: Biosynthesis & Discovery

The 1970s marked a shift from mollusks to sponges and algae, revealing that brominated indoles are not merely pigments but potent defensive alkaloids.

The Vanadium-Dependent Haloperoxidase (V-HPO) Engine

Unlike terrestrial halogenation, which often relies on FADH2-dependent halogenases, marine organisms utilize Vanadium-dependent Haloperoxidases (V-HPOs). This enzyme coordinates Vanadium(V) to activate hydrogen peroxide, oxidizing bromide (Br⁻) to an electrophilic bromonium equivalent (Br⁺), which then attacks electron-rich indole rings.

Key Mechanistic Insight: The lack of a specific substrate binding pocket in many V-HPOs allows for "regiodivergent" bromination. The regioselectivity is often dictated by the inherent electronic bias of the substrate rather than the enzyme's steric constraints.

Figure 2: V-HPO Enzymatic Cycle

Caption: The catalytic cycle of V-HPO, generating an electrophilic bromonium species from hydrogen peroxide and seawater bromide.

Key Marine Scaffolds

| Compound Class | Source Organism | Biological Target | Key Structural Feature |

| Dragmacidins | Dragmacidon (Sponge) | PP1/PP2A Phosphatases | Bis-indole pyrazinone core; C-6 bromination.[2] |

| Eudistomins | Eudistoma (Tunicate) | Antiviral / Antitumor | |

| Barettin | Geodia barretti (Sponge) | Serotonin Receptors (5-HT) | Brominated indole-peptide conjugate; antifouling. |

Technical Core: Synthetic Protocols

Synthesizing brominated indoles presents a paradox: the bromine atom is the desired pharmacophore, but it is also a highly reactive leaving group in transition-metal catalysis. Preserving the C-Br bond while coupling the indole to other scaffolds (as seen in Dragmacidins) requires Halogen-Selective Cross-Coupling .

Protocol: Halogen-Selective Suzuki-Miyaura Coupling

This protocol is derived from the Stoltz total synthesis of Dragmacidin D. It allows for the coupling of a boronic acid to an indole framework without displacing the pre-existing bromine substituent.

Objective: Couple an indole-3-boronic acid pinacol ester with a chlorinated pyrazine scaffold while retaining a C-6 bromine atom on the indole.

Reagents & Equipment:

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)) -

Base:

(2.0 M aqueous solution) -

Solvent: Dimethoxyethane (DME) / Water (4:1 ratio)

-

Atmosphere: Argon (Strict deoxygenation required)

Step-by-Step Methodology:

-

System Preparation (Self-Validation Step):

-

Flame-dry a Schlenk flask and cycle argon/vacuum three times.

-

Why: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid, reducing yield and selectivity.

-

-

Reactant Loading:

-

Add 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.0 equiv).

-

Add the chloro-pyrazine coupling partner (1.1 equiv).

-

Add

(5 mol%). -

Mechanistic Note: The oxidative addition of Pd(0) into the C-Cl bond must be faster than into the C-Br bond. This is achieved by exploiting the electron-deficiency of the pyrazine ring (activating the C-Cl bond) versus the electron-rich nature of the indole (deactivating the C-Br bond).

-

-

Solvation & Activation:

-

Add degassed DME and 2.0 M

. -

Heat to 80°C . Do not reflux vigorously if not necessary.

-

Control: Monitor via TLC. The reaction should show consumption of the chlorinated species. If the C-Br bond begins to react, side products (de-brominated or polymerized indoles) will appear.

-

-

Workup:

-

Cool to room temperature. Dilute with EtOAc.

-

Wash with brine, dry over

, and concentrate.

-

Figure 3: Synthetic Logic of Dragmacidin D (Stoltz Strategy)

Caption: The Stoltz strategy utilizes electronic differentiation to couple at the C-Cl site while preserving the C-Br bond.

Pharmacological Significance

The presence of bromine on the indole ring is not merely cosmetic; it profoundly alters the lipophilicity and electronic distribution of the molecule.

-

Steric Bulk: The Van der Waals radius of Bromine (1.85 Å) is similar to a methyl group (2.0 Å) but provides a distinct halogen bond capability.

-

Metabolic Stability: Bromination at the C-5 or C-6 position blocks metabolic oxidation (e.g., by Cytochrome P450), extending the half-life of the drug candidate.

-

Case Study (Dragmacidins): Dragmacidin D exhibits potent inhibition of serine/threonine protein phosphatases (PP1 and PP2A). The brominated indole moieties intercalate into the hydrophobic pockets of the enzyme, a binding mode stabilized by the halogen's polarizability.

References

-

Friedländer, P. (1909).[3][4] Über den Farbstoff des antiken Purpurs aus Murex brandaris. Berichte der deutschen chemischen Gesellschaft.

-

Stoltz, B. M., et al. (2002).[2][5] The First Total Synthesis of Dragmacidin D. Journal of the American Chemical Society.[6] 2[2][7][8][9][10][11][12][13][14][15]

-

Butler, A. Carter, J.N. (1999). The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products. FEMS Microbiology Reviews. 16[2][4][7][8][9][10][11][12][13][14][15]

-

Gulder, T., et al. (2023). Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase. ACS Catalysis. 6[2][7][8][9][10][11][12][13][14][15]

-

Netz, N., Opatz, T. (2015). Marine Indole Alkaloids. Marine Drugs. 7[2][7][8][9][10][11][12][13][14][15]

Sources

- 1. Spectral Comparison of Commercial and Synthesized Tyrian Purple [mccrone.com]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]

- 4. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dragmacidin D | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-073, Indothiazinone Analogues and Related Compounds [scirp.org]

- 11. Frontiers | Marine sponge-derived natural products: trends and opportunities for the decade of 2011-2020 [frontiersin.org]

- 12. The total synthesis of (+)-dragmacidin F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. www1.udel.edu [www1.udel.edu]

- 15. Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. www1.udel.edu [www1.udel.edu]

Technical Guide: Natural Sources & Isolation of Halogenated Indole Alkaloids

Executive Summary

Halogenated indole alkaloids (HIAs) represent a privileged scaffold in drug discovery, characterized by the incorporation of chlorine or bromine atoms into the indole core. Unlike terrestrial phytochemicals, where halogenation is rare, marine and microbial environments utilize halide ions (Cl⁻, Br⁻) as ubiquitous biosynthetic building blocks.[1] This guide analyzes the ecological distribution, enzymatic machinery, and isolation protocols for HIAs. It is designed for medicinal chemists and natural product researchers seeking to exploit these compounds for their potent cytotoxicity, neurological activity, and antimicrobial properties.

Part 1: Ecological Distribution & Chemical Diversity

While terrestrial plants (e.g., Catharanthus roseus) are prolific indole alkaloid producers, they rarely halogenate these skeletons. The primary sources of HIAs are marine invertebrates and specific microbial phyla.

Marine Sources: The Bromine Dominance

The marine environment is rich in bromide (approx. 65 mg/L), which, despite being less abundant than chloride, is more easily oxidized by marine haloperoxidases and halogenases.[1]

-

Bryozoans (Flustra foliacea): This "lemon-scented" bryozoan is the gold standard for marine indole alkaloids. It produces flustramines and flustrabromine , which typically feature a bromine at the C-6 position of the indole ring and prenyl groups.

-

Red Algae (Rhodophyta): Species of the genus Laurencia are prolific producers of brominated indoles, often involving complex rearrangements.

-

Marine Sponges (Porifera): Sponges of the order Verongiida are famous for bromotyrosine derivatives, but indole alkaloids like aplysinopsins (often brominated at C-6) are common in Thorectidae sponges.

Microbial Sources: The Chlorine Dominance

Terrestrial and marine bacteria tend to utilize chlorine, likely due to the high specificity of their FADH2-dependent halogenases.

-

Cyanobacteria (Stigonematales): The Hapalosiphon and Fischerella genera produce hapalindoles , ambiguines , and welwitindolinones .[2][3] These are often chlorinated and isonitrile-containing alkaloids with potent antibacterial profiles.

-

Actinobacteria (Streptomyces): The source of rebeccamycin (chlorinated indolocarbazole), a potent topoisomerase I inhibitor.

Data Summary: Key Halogenated Indole Classes

| Source Organism | Phylum/Order | Compound Class | Halogen | Key Bioactivity |

| Flustra foliacea | Bryozoa | Flustramines | Br (C-6) | AChE Inhibition, Voltage-gated channel block |

| Streptomyces aerocolonigenes | Actinobacteria | Indolocarbazoles (Rebeccamycin) | Cl (C-7) | Topoisomerase I Inhibition (Antitumor) |

| Hapalosiphon fontinalis | Cyanobacteria | Hapalindoles | Cl, isonitrile | Antibacterial, Antimycotic |

| Laurencia spp.[4][5][6] | Rhodophyta | Brominated Indoles | Br | Cytotoxicity, Feeding deterrence |

| Hyrtios spp. | Porifera | Aplysinopsins | Br | Serotonin receptor modulation |

Part 2: Biosynthetic Mechanisms (The "How")

Understanding the enzymatic origin of the halogen substituent is critical for bioengineering and structural prediction. There are two primary mechanisms: Vanadium-dependent Haloperoxidases (V-HPOs) and Favin-Dependent Halogenases (FDHs) .

The Specificity of FADH2-Dependent Halogenases

For indole alkaloids, FDHs are the most critical enzymes (e.g., RebH in rebeccamycin biosynthesis, PyrH, PrnA). Unlike V-HPOs, which release free hypohalous acid (HOX) leading to non-specific halogenation, FDHs form a controlled "tunnel" that directs the electrophilic halogen species to a specific carbon on the tryptophan ring.

Mechanism of Action:

-

FAD Reduction: Flavin reductase consumes NADH to reduce FAD to FADH2.[7]

-

Oxidation: FADH2 reacts with O2 to form C4a-hydroperoxyflavin.

-

Halide Attack: Cl⁻ attacks the hydroperoxide, cleaving the O-O bond to generate HOCl (hypochlorous acid).

-

Tunneling & Substitution: HOCl travels through a solvent-excluded tunnel to the active site, where a lysine residue (forming a chloramine intermediate) or direct electrophilic substitution chlorinates the Tryptophan substrate.

Visualization: Tryptophan Halogenation Pathway

The following diagram illustrates the regioselective halogenation of tryptophan, the precursor to most HIAs.

Caption: Figure 1. Mechanism of FADH2-dependent tryptophan halogenases (e.g., RebH) utilized in bacterial indole alkaloid biosynthesis.

Part 3: Isolation & Structural Elucidation Workflow

Isolating halogenated alkaloids requires specific considerations regarding salt removal (for marine samples) and stability (halides can be photosensitive).

The "Desalting" Imperative

Marine extracts contain up to 50% inorganic salts. Direct injection into HPLC or LC-MS will suppress ionization and clog columns. A partitioning step (Liquid-Liquid Extraction) or Solid Phase Extraction (SPE) using C18 or Diaion HP-20 resin is mandatory.

Isotopic Pattern Recognition

Halogenated compounds are easily identified by Mass Spectrometry (MS) due to distinct isotopic clusters:

-

Chlorine: 3:1 ratio of M : M+2 (³⁵Cl : ³⁷Cl).

-

Bromine: 1:1 ratio of M : M+2 (⁷⁹Br : ⁸¹Br).

Visualization: Isolation Decision Tree

Caption: Figure 2. Standardized workflow for the isolation of lipophilic halogenated alkaloids from marine biomass.

Part 4: Experimental Protocol

Protocol A: Isolation of Brominated Indoles from Flustra foliacea

Objective: Isolation of flustramine-type alkaloids from marine bryozoan biomass. Safety: Work in a fume hood. DCM is a suspected carcinogen.

1. Biomass Preparation

-

Step 1: Freeze-dry the collected Flustra foliacea immediately after collection to prevent enzymatic degradation.

-

Step 2: Grind the dry biomass into a fine powder using a mortar and pestle or a laboratory mill.

2. Extraction (Exhaustive)

-

Step 3: Macerate the powder in DCM:MeOH (1:1 v/v) for 24 hours at room temperature. Use approx. 10 mL solvent per gram of dry biomass.

-

Step 4: Filter the extract through Whatman No. 1 filter paper.

-

Step 5: Repeat maceration 3 times. Combine filtrates.

-

Step 6: Evaporate solvent under reduced pressure (Rotavap) at <40°C to yield the crude organic extract.

3. Desalting & Fractionation (Modified Kupchan Partition)

-

Step 7: Suspend the crude extract in 90% aqueous MeOH.

-

Step 8: Partition against n-Hexane (1:1 ratio). Discard the hexane layer (removes fats/sterols).

-

Step 9: Adjust the water content of the MeOH layer to 40% (add distilled water).

-

Step 10: Partition against DCM (Dichloromethane). Shake vigorously and separate.

-

Note: Brominated indole alkaloids (lipophilic) will migrate into the DCM layer. Salts remain in the aqueous phase.

-

-

Step 11: Dry the DCM layer over anhydrous Na₂SO₄, filter, and evaporate.

4. Purification (HPLC)[8]

-

Step 12: Dissolve the DCM fraction in HPLC-grade Methanol.

-

Step 13: Perform Reverse-Phase HPLC (C18 column, 5 µm, 250 x 10 mm).

-

Gradient: 0-5 min (10% MeCN in H₂O), 5-30 min (Linear gradient to 100% MeCN). Add 0.1% Formic Acid to both solvents to improve peak shape of alkaloids.

-

Detection: Monitor UV at 254 nm and 280 nm (characteristic Indole absorption).

References

-

Gribble, G. W. (2010). The importance of halogenated natural products in drug discovery and development. Journal of Natural Products. Link

-

Van Pée, K. H., & Patallo, E. P. (2006).[6] Flavin-dependent halogenases involved in secondary metabolism. Applied Microbiology and Biotechnology. Link

-

Peters, L., et al. (2004). Secondary metabolites of Flustra foliacea and their biological activities. Journal of Natural Products. Link

-

Sanchez, C., et al. (2006). Combinatorial biosynthesis of antitumor indolocarbazole compounds. Proceedings of the National Academy of Sciences (PNAS). Link

-

Smith, T. E., et al. (2001). Total Synthesis of (−)-Hapalindole U and (+)-Ambiguine H. Journal of the American Chemical Society. Link

Sources

- 1. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in Hapalindole-type cyanobacterial alkaloids: biosynthesis, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in hapalindole-type cyanobacterial alkaloids: biosynthesis, synthesis, and biological activity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01551B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

5,7-Dibromo-3-methylindole: Technical Profile & Biological Potential

This guide serves as a technical manual for 5,7-Dibromo-3-methylindole (CAS: 1360951-68-3), analyzing its chemical utility, biological significance as a toxin precursor, and pharmacological potential as a drug scaffold.

Classification: Halogenated Indole Scaffold | Biosynthetic Intermediate | AhR Ligand Candidate

Executive Summary & Chemical Identity

This compound is a highly lipophilic, halogenated indole derivative. While often utilized as a synthetic intermediate in medicinal chemistry, it possesses significant intrinsic biological relevance.[1][2][3][4] It is structurally related to marine alkaloid toxins and serves as a critical biosynthetic node in the formation of Aetokthonotoxin , the cyanobacterial neurotoxin responsible for Vacuolar Myelinopathy (VM).

| Property | Specification |

| CAS Number | 1360951-68-3 |

| Molecular Formula | C₉H₇Br₂N |

| Molecular Weight | 288.97 g/mol |

| LogP (Predicted) | ~4.2 (High Lipophilicity) |

| Key Structural Features | C3-Methyl (metabolic stability), C5/C7-Dibromo (halogen bonding, steric block) |

Pharmacophore Analysis & SAR Logic

The biological potency of this compound is driven by three specific structural modifications to the indole core.

A. The 5,7-Dibromo Substitution (The "Metabolic Shield")

-

Metabolic Blockade: The C5 and C7 positions are primary sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Bromination at these sites significantly extends the half-life (

) of the molecule in vivo. -

Halogen Bonding: The bromine atoms act as Lewis acids (sigma-holes), capable of forming strong halogen bonds with carbonyl backbone oxygens in protein binding pockets (e.g., Kinase hinge regions).

-

Lipophilicity: The addition of two heavy halogens drastically increases membrane permeability, facilitating blood-brain barrier (BBB) crossing—relevant for neuroactive potential.

B. The C3-Methyl Group (Skatole Motif)

-

Reactive Intermediate Potential: Unlike a C3-H, the C3-methyl group can be metabolically activated (via CYP450s) to an imine methide, a reactive electrophile capable of covalent binding to proteins. This mechanism underpins the pneumotoxicity of 3-methylindole (skatole) but is modulated here by the electron-withdrawing bromines.

C. SAR Visualization (DOT)

Figure 1: Structure-Activity Relationship (SAR) map detailing how specific substitutions drive biological function.

Biological Activities[1][2][3][4][6][7][8][9][10][11]

A. Biosynthetic Precursor to Neurotoxins (Confirmed)

This molecule is a direct structural analog of intermediates found in the biosynthesis of Aetokthonotoxin (AETX) .

-

Mechanism: In the cyanobacterium Aetokthonos hydrillicola, tryptophan is dibrominated to form 5,7-dibromoindole intermediates. These are precursors to AETX, which causes vacuolar myelinopathy (brain lesions) in eagles and waterfowl.

-

Relevance: Researchers studying VM or myelin degradation can use this compound as a stable probe to model the lipophilic distribution of the toxin without the full lethality of the final pentabrominated indole alkaloid.

B. Aryl Hydrocarbon Receptor (AhR) Agonism (High Probability)

Poly-halogenated indoles are among the most potent natural ligands for the AhR.

-

Pathway: The compound binds cytosolic AhR

Translocates to Nucleus -

Therapeutic Window: Unlike Dioxin (TCDD), brominated indoles are often "transient" activators, making them potential immunomodulators (e.g., for gut immunity) rather than persistent toxins.

C. Antimicrobial & Anti-Biofilm Activity

Brominated indoles disrupt bacterial quorum sensing (QS).

-

Target: Bacterial transcriptional regulators (e.g., LasR/RhlR in P. aeruginosa).

-

Effect: The 5,7-dibromo substitution pattern mimics bacterial autoinducers but fails to activate the receptor, effectively "jamming" the communication signal required for biofilm formation.

Experimental Protocols

Protocol A: Synthesis via Copper-Mediated Bromination

Context: Standard synthesis for research quantities.

-

Reagents: 3-Methylindole (Skatole), CuBr₂ (Copper(II) bromide), Acetonitrile/Water.

-

Procedure:

-

Dissolve 3-methylindole (10 mmol) in Acetonitrile (50 mL).

-

Add CuBr₂ (22 mmol, 2.2 eq) portion-wise at 0°C.

-

Stir at room temperature for 4 hours. Note: Monitor via TLC (Hexane:EtOAc 8:1).

-

Quench: Add saturated aqueous NH₄Cl.

-

Extraction: Extract with Ethyl Acetate (3x).[5] Wash organic layer with brine.

-

Purification: Silica gel column chromatography. 5,7-dibromo isomer elutes after the mono-bromo species due to higher lipophilicity.

-

-

Validation:

-

¹H NMR (CDCl₃): Look for loss of H5 and H7 signals. Distinct singlets for H4 and H6 (meta-coupling) should be visible.

-

Protocol B: AhR Activation Assay (Luciferase Reporter)

Context: To verify receptor binding potency.

-

Cell Line: HepG2-Luc (stably transfected with XRE-Luciferase).

-

Seeding: 20,000 cells/well in 96-well white plates.

-

Treatment:

-

Prepare 1000x stock of this compound in DMSO.

-

Treat cells with serial dilutions (1 nM to 10 µM) for 6 hours.

-

Control: TCDD (10 nM) as positive control; DMSO (0.1%) as negative.

-

-

Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

-

Data Analysis: Plot RLU vs. Log[Concentration] to determine EC₅₀.

Pathway Visualization: AhR Activation Mechanism

Figure 2: Mechanism of Action for Aryl Hydrocarbon Receptor (AhR) activation by halogenated indoles.

References

-

Marine Indole Alkaloids & Biosynthesis

- Title: From Tryptophan to Toxin: Nature's Convergent Biosynthetic Str

- Source:Journal of the American Chemical Society (2022).

-

URL:[Link]

- Relevance: Establishes the 5,7-dibromoindole motif as a precursor to vacuolar myelinop

-

AhR Ligand Activity

- Title: Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists.

- Source:Chemical Research in Toxicology (2010).

-

URL:[Link]

- Relevance: Confirms that brominated indoles directly bind and activ

- Synthesis Methodology: Title: Synthetic Access to 3,5,7-Trisubstituted Indoles Enabled by Iridium-Catalyzed C–H Borylation. Source:Synthesis (2015). Relevance: Provides the specific synthetic route for this compound.

-

Kinase Inhibition Potential

- Title: Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors.

- Source:European Journal of Medicinal Chemistry (2016).

-

URL:[Link]

- Relevance: Demonstrates the utility of the 5,7-substituted indole core in designing kinase inhibitors.

Sources

- 1. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cas 36132-08-8,5,7-DIBROMO INDOLE | lookchem [lookchem.com]

- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.de]

Technical Guide: Safety & Handling of 5,7-Dibromo-3-methylindole

This guide provides a comprehensive technical framework for the safe handling, synthesis, and storage of 5,7-Dibromo-3-methylindole , a specialized halogenated indole intermediate.

CAS Number: 1360951-68-3 Molecular Formula: C₉H₇Br₂N Molecular Weight: 288.97 g/mol Physical State: Colorless to off-white solid Melting Point: 73.7–79.9 °C (Lit. [1])

Part 1: Executive Safety Summary

Hazard Identification & Toxicology

While specific toxicological data for the 5,7-dibromo derivative is limited, its safety profile is derived from its parent scaffold, 3-methylindole (Skatole) , and structure-activity relationships (SAR) of halogenated indoles.

-

Pneumotoxicity Risk: The parent compound, 3-methylindole, is a known pneumotoxin in mammals, causing pulmonary edema via cytochrome P450-mediated bioactivation (specifically CYP2F1) [2]. The addition of bromine atoms at the 5 and 7 positions increases lipophilicity (LogP > 4.0), potentially enhancing membrane permeability and tissue retention. Treat as a potential respiratory toxin.

-

Severe Eye & Skin Irritant: Halogenated indoles are potent lachrymators and irritants. Direct contact may cause irreversible corneal damage (Eye Dam. 1).

-

Odor Threshold: Unlike the distinct fecal odor of Skatole, the dibromo derivative has reduced volatility due to higher molecular weight, but any detected odor should be considered an exposure limit violation.

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Acute Tox. (Inhal) | Cat 3 | H331: Toxic if inhaled.[1] |

| Skin Irrit. | Cat 2 | H315: Causes skin irritation.[2] |

| Eye Dam. | Cat 1 | H318: Causes serious eye damage.[2] |

| STOT SE | Cat 3 | H335: May cause respiratory irritation.[2] |

| Aquatic Acute | Cat 1 | H400: Very toxic to aquatic life (common for halo-indoles). |

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

Containment Strategy

-

Primary Barrier: All handling (weighing, transfer, synthesis) must occur within a certified Chemical Fume Hood operating at face velocity > 100 fpm.

-

Secondary Barrier: For quantities > 1g or when heating, use a closed system (Schlenk line) to prevent vapor release.

-

Glove Box: Recommended for handling fine powders to prevent static-induced aerosolization.

PPE Matrix

-

Respiratory: If fume hood work is compromised, use a full-face respirator with P100/OV (Organic Vapor) cartridges.

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Silver Shield (Laminate) or thick Nitrile (8 mil) for prolonged handling.

-

-

Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required during synthesis workup.

Part 3: Synthesis & Purification Protocol

Objective: Safe preparation of this compound via Copper-Catalyzed Oxidative Bromination. Reference Method: Adapted from Synthesis 2017; 49(21): 4731-4737 [1].

Reaction Scheme

The synthesis utilizes a mild C-H functionalization logic to install bromine atoms selectively at the C5 and C7 positions of the 3-methylindole scaffold, avoiding the use of elemental bromine (

Figure 1: Copper-catalyzed oxidative bromination pathway for this compound synthesis.

Step-by-Step Methodology

Step 1: Reagent Preparation

-

In a fume hood, charge a round-bottom flask with 3-methylindole (1.0 eq).

-

Add solvent mixture MeOH:H₂O (9:1 v/v) . Note: The water co-solvent is critical for solubilizing the inorganic salts.

-

Add KBr (3.0 eq) as the bromine source.

-

Add catalyst: CuBr (20 mol%) and ligand 1,10-phenanthroline (40 mol%).[3][4]

Step 2: Reaction

-

Heat the suspension to 50 °C open to air (or under an air balloon). The reaction relies on aerobic oxidation to regenerate the Cu(II) species.

-

Maintain stirring for 30 hours . Monitor via TLC (Hexanes:EtOAc 9:1).[4] The product will be less polar than the starting material.

Step 3: Workup (Critical Safety Step)

-

Caution: The reaction mixture contains residual copper salts and organic bromides.

-

Dilute with water and extract 3x with Dichloromethane (DCM) .

-

Wash combined organics with brine to remove residual copper.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

-

Purify via flash column chromatography on silica gel.

-

Eluent: Hexanes:EtOAc (9:1).[4]

-

Product: Collect fractions yielding a colorless solid (MP: 73.7–79.9 °C).

Part 4: Storage & Stability

Indole derivatives are electron-rich and prone to oxidative degradation (indoxyl formation) upon exposure to light and air.

| Parameter | Specification | Reason |

| Temperature | -20 °C (Long-term) | Retards oxidative polymerization. |

| Light | Amber Glass / Foil Wrap | Prevents photo-oxidation (pinking/browning). |

| Atmosphere | Argon or Nitrogen | Hygroscopic; moisture promotes hydrolysis. |

| Container | PTFE-lined cap | Prevents leaching of plasticizers. |

Part 5: Emergency Response & Waste Management

Biological Spill / Exposure

-

Inhalation: Immediately move to fresh air. If breathing is labored, administer oxygen. Alert Medical: Mention potential "3-methylindole analog exposure" (pneumotoxicity risk).

-

Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, followed by soap and water. PEG is superior for solubilizing lipophilic indoles.

-

Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist immediately due to corrosive potential.

Waste Disposal

-

Stream: Halogenated Organic Waste.

-

Neutralization: Do not mix with strong oxidizers (e.g., nitric acid) as this may liberate toxic bromine gas (

). -

Copper Waste: The aqueous layer from the workup contains Copper (Cu) and must be disposed of as Heavy Metal Waste , not standard aqueous waste.

Handling Workflow Diagram

Figure 2: Safe handling workflow from storage to waste disposal.

References

-

Toxicology of 3-Methylindole (Skatole): Yost, G. S., et al. (2010). "Mechanisms of lung injury by trialkylphosphorothioates and 3-methylindole." Annual Review of Pharmacology and Toxicology, 50, 50-52. [Link] (General Reference for Skatole Toxicity)

Sources

Technical Guide: Hazard Profiling and Risk Mitigation of Substituted Indole Derivatives

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of essential neurotransmitters (serotonin), hormones (melatonin), and blockbuster therapeutics (indomethacin, vincristine). However, specific substitution patterns—particularly at the C3, N1, and C5 positions—introduce distinct toxicological liabilities that often result in late-stage drug attrition.

This guide provides a technical analysis of these hazards, focusing on metabolic bioactivation (hepatotoxicity) and receptor-mediated excitotoxicity (neurotoxicity). It moves beyond standard safety data sheets to provide researchers with mechanistic insights and self-validating screening protocols required for safe drug development.

Part 1: The Mechanistic Basis of Indole Toxicity

Metabolic Bioactivation and the "Structural Alert"

The primary chemical hazard of substituted indoles is not intrinsic stability, but metabolic bioactivation . The electron-rich indole ring is a prime target for Cytochrome P450 (CYP450) enzymes.

The Mechanism:

-

Epoxidation/Hydroxylation: CYP450 enzymes (typically CYP3A4 or CYP2C19) oxidize the indole ring, often at the C2-C3 double bond.

-

Formation of Reactive Intermediates: This oxidation leads to the formation of an epoxide or a 3-hydroxyindole intermediate.

-

Conversion to Electrophiles: These intermediates spontaneously dehydrate or rearrange to form indole-3-iminoquinones or 3-methyleneindolenines .

-

Covalent Binding: These electrophilic species act as Michael acceptors, covalently binding to nucleophilic residues (cysteine thiols) on cellular proteins. This haptenization triggers immune-mediated hepatotoxicity (idiosyncratic DILI).

Visualization: The Bioactivation Pathway

The following diagram illustrates the critical pathway from a stable 3-substituted indole to a protein-reactive adduct.

Caption: Figure 1. Mechanism of indole bioactivation. The electrophilic iminoquinone intermediate is the critical "structural alert" responsible for hepatotoxicity.

Part 2: Case Study – Synthetic Cannabinoids & Neurotoxicity

While metabolic activation causes liver injury, specific substitutions designed to enhance lipophilicity and receptor binding can lead to acute neurotoxicity. This is best exemplified by Synthetic Cannabinoid Receptor Agonists (SCRAs) .

The "Full Agonist" Hazard

Unlike

-

Mechanism: Full activation of CB1 receptors in the presynaptic terminals of glutamatergic and GABAergic neurons disrupts the excitation/inhibition balance.

-

Result: This leads to a "toxidrome" characterized by seizures, sympathomimetic toxicity (tachycardia, hypertension), and psychosis—effects rarely seen with plant-derived cannabinoids.

Comparative Potency Data

The table below highlights the dramatic difference in potency and efficacy that drives the hazard profile of indole-derived SCRAs compared to THC.

| Compound | Scaffold Type | CB1 Ki (nM) | Efficacy (Emax) relative to CP-55,940 | Primary Hazard |

| Dibenzopyran | 40.7 | ~20% (Partial) | Sedation, mild tachycardia | |

| JWH-018 | Naphthoylindole | 9.0 | 100% (Full) | Seizures, anxiety, tachycardia |

| AB-CHMINACA | Indazole-3-carboxamide | 0.78 | 100% (Full) | Cardiac arrest, coma, death |

| MDMB-FUBINACA | Indole-3-carboxamide | 0.14 | >100% (Superagonist) | Rapid onset seizure, stroke |

Note: Lower Ki indicates higher binding affinity. High Emax indicates full receptor activation.

Part 3: Risk Mitigation – Reactive Metabolite Screening Protocol

To safely develop indole derivatives, researchers must screen for the formation of reactive iminoquinones early in the discovery phase. The Glutathione (GSH) Trapping Assay is the industry standard self-validating protocol.

Protocol: GSH Trapping with LC-MS/MS Detection

Objective: Detect reactive electrophiles by trapping them with glutathione before they bind to microsomal proteins.

Reagents:

-

Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

-

Test Compound (10 mM in DMSO)

-

NADPH Regenerating System

-

Glutathione (GSH) and

-labeled GSH (Stable Isotope)[1] -

Positive Control: Clozapine or Ticlopidine (Known bioactivation)

-

Negative Control: Test compound without NADPH

Step-by-Step Methodology:

-

Preparation:

-

Prepare a master mix of HLM (final conc. 1.0 mg/mL) in Potassium Phosphate buffer (100 mM, pH 7.4).

-

Spike with GSH trapping mixture: 5 mM non-labeled GSH + 5 mM

-GSH. Expert Note: Using an isotopic mix allows for the identification of adducts by searching for specific "doublet" patterns in the Mass Spec, filtering out false positives.

-

-

Incubation:

-

Add Test Compound (final conc. 10

M). -

Initiate reaction with NADPH (1 mM).

-

Incubate at 37°C for 60 minutes with gentle shaking.

-

-

Termination:

-

Quench reaction with ice-cold Acetonitrile (1:1 volume).

-

Centrifuge at 3,000 x g for 15 minutes to pellet proteins.

-

-

Analysis (LC-MS/MS):

-

Inject supernatant onto a C18 column.

-

Data Mining: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) and look for the characteristic M / M+3 isotope doublet.

-

Self-Validating Criteria:

-

Validity Check 1: The Positive Control (Clozapine) must show the characteristic GSH adduct peak. If absent, the metabolic activity of the HLM is compromised.

-

Validity Check 2: The Negative Control (-NADPH) must not show adducts. If adducts appear here, the compound is chemically reactive without metabolism (an inherent alkylator), representing a higher safety risk.

Workflow Visualization

Caption: Figure 2. Glutathione trapping workflow. The use of isotopic GSH (1:1 ratio) creates a unique mass spectral signature for rapid identification of toxic metabolites.

Part 4: Chemical Handling & Stability

Beyond biological toxicity, substituted indoles present physical hazards in the laboratory.

-

Halogenated Indoles:

-

Hazard: 3-bromo or 3-iodo indoles can be photolabile. Exposure to light can generate radical species, leading to degradation and potential skin sensitization.

-

Protocol: Store in amber vials under argon. Handle in a fume hood to avoid inhalation of halogenated dusts, which are respiratory irritants.

-

-

Azido-Indoles:

-

Hazard: Used often in "Click Chemistry," azido-indoles are potentially explosive if concentrated or heated.

-

Protocol: Never distill azido-indoles to dryness. Maintain in solution where possible.

-

-

General PPE:

-

Nitrile gloves are generally sufficient, but for highly lipophilic synthetic cannabinoids (e.g., fluorinated analogs), double-gloving is recommended due to rapid dermal absorption.

-

References

-

Kalgutkar, A. S., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites.[2] Chemical Research in Toxicology. Link

-

Fantegrossi, W. E., et al. (2014). Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to

-THC: Mechanism underlying greater toxicity? Life Sciences.[3] Link -

Reggio, P. H. (2009). Pharmacophores for Ligand Recognition at the Cannabinoid Receptors. Current Pharmaceutical Design. Link

-

Presley, B. C., et al. (2016). Fatal Intoxication with New Synthetic Cannabinoids AMB-FUBINACA and EMB-FUBINACA.[3] Clinical Toxicology.[3] Link

-

Neogen Corporation. (2019). Safety Data Sheet: Kovac's Indole Reagent.Link

Sources

- 1. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apjmt.mums.ac.ir [apjmt.mums.ac.ir]

Definitive Storage & Handling Protocol: 5,7-Dibromo-3-methylindole

Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Compound Management Specialists, and Analytical Scientists Subject: CAS 1360951-68-3 (and related analogs)

Part 1: Executive Summary & Compound Profile

5,7-Dibromo-3-methylindole is a halogenated indole derivative often utilized as a scaffold in the synthesis of bioactive alkaloids and kinase inhibitors. Its structural integrity relies on the stability of the electron-rich indole core and the carbon-bromine (C-Br) bonds at the 5 and 7 positions.

While the compound exhibits moderate stability during synthesis (surviving 50°C under air for short durations), long-term storage requires rigorous mitigation of photolytic dehalogenation and oxidative dimerization.

Physicochemical Snapshot

| Property | Specification | Critical Note |

| Physical State | Colorless to off-white solid | QC Marker: Appearance of yellow/brown discoloration indicates oxidation. |

| Melting Point | 73.7–79.9 °C | Relatively low MP; avoid storage near heat sources. |

| Solubility | Soluble in DMSO, DCM, MeOH, CDCl₃ | Poorly soluble in water. Hydrophobic. |

| Molecular Weight | ~288.97 g/mol | |

| Primary Risks | Photolysis, Oxidation | C-Br bonds are susceptible to UV cleavage; Indole N-H is oxidation-prone. |

Part 2: Storage & Stability Mechanisms (The "Why")

To ensure scientific integrity, one must understand the degradation pathways before defining the protocol.

Photolytic Dehalogenation

Brominated indoles are inherently photosensitive. Exposure to UV or intense visible light can excite the C-Br bond, leading to homolytic cleavage. This generates radical species that can react with the solvent or the indole core itself, leading to complex mixtures of de-brominated byproducts.

-

Mechanism: R-Br + hν → R• + Br•

-

Consequence: Loss of potency and introduction of reactive impurities.

Oxidative Dimerization (Indoxyl Formation)

The electron-rich pyrrole ring of the indole moiety is susceptible to autoxidation, particularly in the presence of light and moisture. This often leads to the formation of indoxyl intermediates which rapidly dimerize to form colored (indigo-like) impurities.

-

Visual Indicator: The transition from "colorless" to "yellow/beige" is the first sign of this pathway.

Part 3: Optimal Storage Protocol (Solid State)

This protocol is designed to maximize shelf-life (>2 years).

Step-by-Step Workflow

-

Container Selection:

-

Primary: Amber glass vials (Type I borosilicate) with Teflon-lined screw caps.

-

Avoid: Clear glass or plastic containers (polystyrene) which may allow light transmission or leach plasticizers.

-

-

Atmospheric Control:

-

Upon receipt, flush the headspace of the vial with Argon (Ar) or Nitrogen (N₂) . Argon is preferred as it is heavier than air and provides a more effective blanket over the solid.

-

Seal the vial immediately with Parafilm to prevent gas exchange.

-

-

Temperature Management:

-

Long-Term (>1 month): Store at -20°C . This effectively arrests the kinetics of slow oxidation.

-

Short-Term (<1 month): Storage at 2–8°C (refrigerator) is acceptable if the vial is protected from light.

-

-

Desiccation:

-

Store the vial inside a secondary container (e.g., a larger jar or desiccator) containing active desiccant (silica gel or Drierite) to prevent moisture condensation during retrieval.

-

Diagram: Storage Logic Flow

Caption: Logical workflow for processing this compound from receipt to long-term storage.

Part 4: Handling & Reconstitution in Solution

The most critical errors occur during the transition from solid to solution.

Solvent Choice

-

Preferred: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). These solvents dissolve the compound well and are relatively resistant to oxidation.

-

Acceptable: Dichloromethane (DCM) or Ethanol (for immediate use).

-

Avoid: Water or aqueous buffers for stock solutions (precipitation risk).

Stock Solution Protocol

-

Equilibration: Allow the frozen vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid (hygroscopic shock).

-

Dissolution: Dissolve in anhydrous DMSO to a concentration of 10–50 mM.

-

Aliquoting: Do not store the bulk stock solution at 4°C. Divide into single-use aliquots (e.g., 50 µL) in amber microtubes.

-

Storage of Solutions: Store aliquots at -20°C or -80°C .

-

Note: Avoid repeated freeze-thaw cycles. If a precipitate forms upon thawing, sonicate briefly. If the solution turns dark yellow/orange, discard.

-

Diagram: Degradation Pathways

Caption: Primary degradation pathways. Light triggers dehalogenation; Oxygen triggers dimerization.

Part 5: Quality Control & Safety

QC Verification

If the compound has been stored for >6 months, verify purity before use: